8-Chloro-10H-phenothiazin-2-ol
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Overview
Description
8-Chloro-10H-phenothiazin-2-ol is a chemical compound with the molecular formula C12H8ClNOS. It belongs to the phenothiazine class of compounds, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . This compound is characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 2nd position on the phenothiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-10H-phenothiazin-2-ol typically involves the chlorination of phenothiazine derivatives. One common method is the reaction of phenothiazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8th position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or other suitable techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-10H-phenothiazin-2-ol undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives.
Scientific Research Applications
8-Chloro-10H-phenothiazin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-10H-phenothiazin-2-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenothiazine: The parent compound of 8-Chloro-10H-phenothiazin-2-ol, known for its wide range of biological activities.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistaminic and antiemetic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-chloro-10H-phenothiazin-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-7-1-3-11-9(5-7)14-10-6-8(15)2-4-12(10)16-11/h1-6,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVXEUJFLBKGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC3=C(S2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347245 |
Source
|
Record name | 8-Chloro-10H-phenothiazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5909-61-5 |
Source
|
Record name | 8-Chloro-10H-phenothiazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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